2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]
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Overview
Description
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial applications due to its stability and reactivity. It is a derivative of phenol and contains multiple functional groups that contribute to its versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] typically involves the reaction of 6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, where the methylene bridge is formed between two phenolic units. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions ensures high efficiency and scalability. The final product is usually purified through crystallization or distillation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies involving enzyme inhibition.
Medicine: Research has explored its potential as an antioxidant and its role in drug development.
Industry: It is employed in the production of polymers, resins, and other materials due to its ability to enhance stability and durability.
Mechanism of Action
The mechanism by which 2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] exerts its effects involves its interaction with various molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It can also inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(3-chloro-2,6-diethylaniline)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]
Uniqueness
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its chloro and trimethylpentyl groups provide distinct chemical properties that differentiate it from other similar compounds, making it particularly valuable in specific industrial and research applications.
Properties
CAS No. |
89419-29-4 |
---|---|
Molecular Formula |
C29H42Cl2O2 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-chloro-6-[[3-chloro-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C29H42Cl2O2/c1-26(2,3)16-28(7,8)20-12-18(24(32)22(30)14-20)11-19-13-21(15-23(31)25(19)33)29(9,10)17-27(4,5)6/h12-15,32-33H,11,16-17H2,1-10H3 |
InChI Key |
ZNRJWVLQIGNVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CC2=C(C(=CC(=C2)C(C)(C)CC(C)(C)C)Cl)O |
Origin of Product |
United States |
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